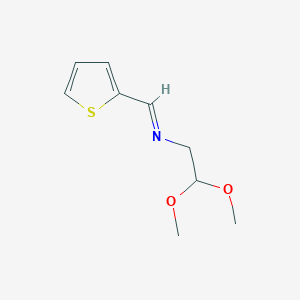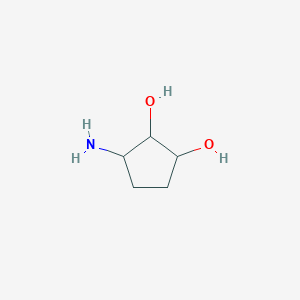
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is an organic compound with the molecular formula C5H11NO2 It consists of a five-membered cyclopentane ring with an amino group and two hydroxyl groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves the oxidation of cyclopentene to cyclopentene oxide, followed by hydrolysis. The oxidation reaction typically uses hydrogen peroxide as the oxidant, with a catalyst such as Fu-Cu and a cocatalyst like KCl. The reaction is carried out at 35-45°C for 4-6 hours. The resulting cyclopentene oxide is then hydrolyzed using deionized water and a solid proton acid catalyst at 70-90°C for 80-110 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through an asymmetric cycloaddition reaction involving cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method is advantageous due to its high atom economy, low production costs, and good stereoselectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Forms derivatives with different functional groups, such as alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1,2-Cyclopentanediol: Lacks the amino group, making it less versatile in certain reactions.
1,3-Cyclopentanediol: Has a different hydroxyl group arrangement, leading to different chemical properties and reactivity.
3-Amino-1-cyclopentanol: Similar but with only one hydroxyl group, affecting its hydrogen bonding and reactivity.
Uniqueness: rac-(1R,2R,3S)-3-Amino-1,2-cyclopentanediol is unique due to the presence of both amino and hydroxyl groups on a cyclopentane ring, providing a versatile platform for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
3-aminocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2 |
Clave InChI |
JBSOEJULKZXSPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


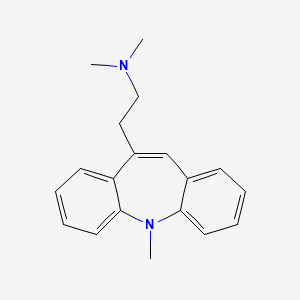
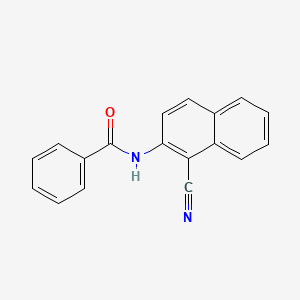
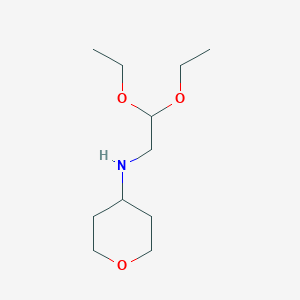
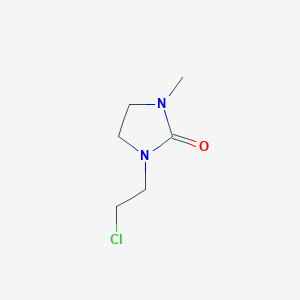
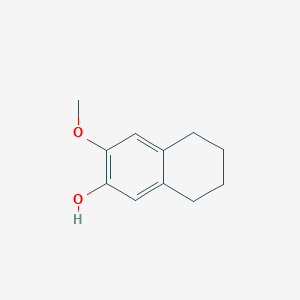
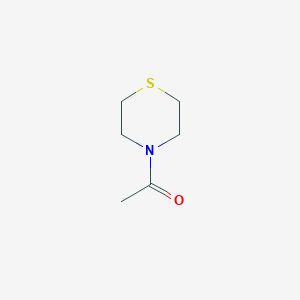
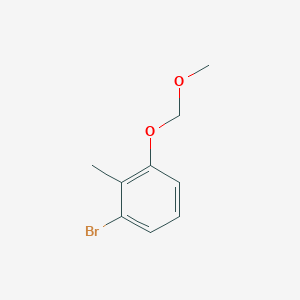
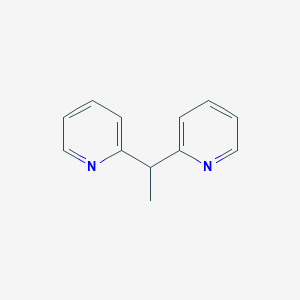
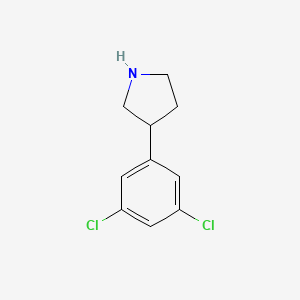
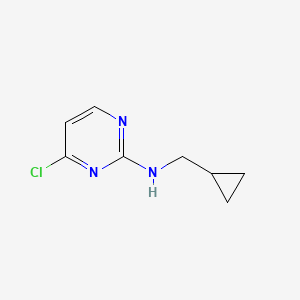
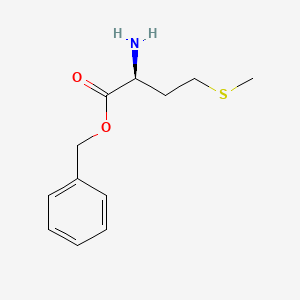
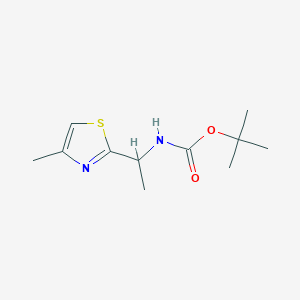
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
